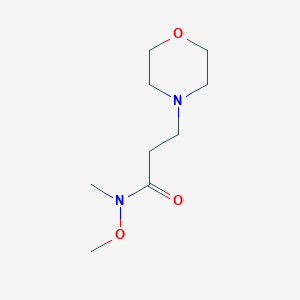
N-methoxy-N-methyl-3-morpholinopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methoxy-N-methyl-3-morpholinopropanamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
N-methoxy-N-methyl-3-morpholinopropanamide can be synthesized through several methods. One common approach involves the reaction of N-methoxy-N-methylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-methoxy-N-methyl-3-morpholinopropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce various amines .
科学的研究の応用
N-methoxy-N-methyl-3-morpholinopropanamide has several applications in scientific research:
作用機序
The mechanism by which N-methoxy-N-methyl-3-morpholinopropanamide exerts its effects involves its interaction with specific molecular targets. The morpholine ring allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
N-methoxy-N-methylacetamide: Similar in structure but lacks the morpholine ring.
3-morpholinopropylamine: Contains the morpholine ring but differs in the functional groups attached
Uniqueness
N-methoxy-N-methyl-3-morpholinopropanamide is unique due to the combination of the N-methoxy-N-methyl group and the morpholine ring. This structural feature imparts distinct reactivity and interaction capabilities, making it valuable in various chemical and biological applications .
特性
分子式 |
C9H18N2O3 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
N-methoxy-N-methyl-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C9H18N2O3/c1-10(13-2)9(12)3-4-11-5-7-14-8-6-11/h3-8H2,1-2H3 |
InChIキー |
RPWPFGIWKSKWKY-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)CCN1CCOCC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde](/img/structure/B13037097.png)

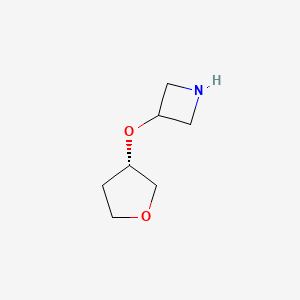

![7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13037110.png)
![[(E)-5-phenylpent-1-enyl]boronic acid](/img/structure/B13037112.png)
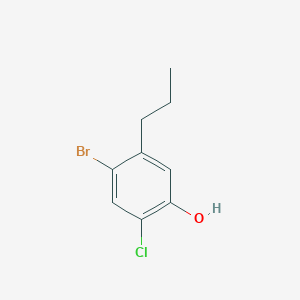
![Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis](/img/structure/B13037128.png)
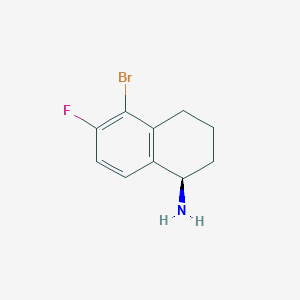
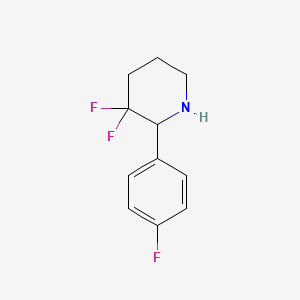
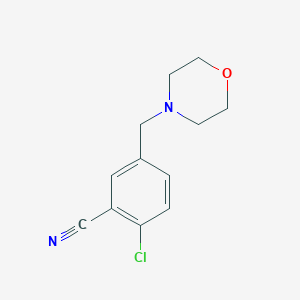
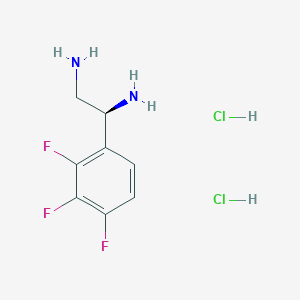
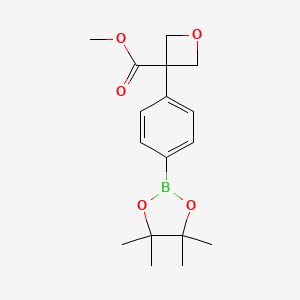
![N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B13037169.png)
